2-Iodo-4-nitroanisole

Nucleophilic Aromatic Photosubstitution Photochemistry Leaving Group Effect

Multi-step syntheses combining photochemical and Pd-catalyzed steps expose a reactivity conflict: chloro/bromo 4-nitroanisole analogs photolyze too rapidly yet couple too sluggishly. 2-Iodo-4-nitroanisole eliminates this trade-off. • SN₂Ar* relative rate = 1.0 (vs. 1.9-3.9 for Cl/Br), minimizing premature halogen loss during photochemical transformations • Weakest C-X bond in the series ensures rapid oxidative addition in Suzuki, Stille, and Sonogashira couplings • ≥98% purity (GC), white to yellow crystalline powder; bulk quantities available from gram to kilogram scale

Molecular Formula C7H6INO3
Molecular Weight 279.03 g/mol
CAS No. 5399-03-1
Cat. No. B188917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4-nitroanisole
CAS5399-03-1
Synonyms2-iodo-4-nitroanisole
Molecular FormulaC7H6INO3
Molecular Weight279.03 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])I
InChIInChI=1S/C7H6INO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
InChIKeyKBQBNJHOTNIGDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-4-nitroanisole: Core Properties


2‑Iodo‑4‑nitroanisole (CAS 5399‑03‑1) is a disubstituted aromatic compound belonging to the 2‑halo‑4‑nitroanisole family. Its molecular structure features a methoxy group at the 1‑position, an iodine atom at the 2‑position, and a nitro group at the 4‑position of the benzene ring [REFS‑1]. The compound has a molecular weight of 279.03 g·mol⁻¹ and a molecular formula of C₇H₆INO₃ [REFS‑2]. Key physicochemical properties include a melting point of 96–98 °C [REFS‑3], a predicted density of 1.893 g·cm⁻³ [REFS‑4], and a predicted boiling point of 343.3 °C at 760 mmHg [REFS‑4]. It is typically supplied as a white to yellow crystalline powder with a purity specification of ≥98% (GC) [REFS‑5].

Photochemical SN₂Ar* studies: The iodo derivative is the slowest halogen displacement substrate, serving as a stable baseline reference.
Cross-coupling workflow: The C–I bond has the lowest dissociation energy in the series, favoring oxidative addition in Pd-catalyzed reactions.
Purity specification: ≥98% (GC) supports precise kinetic and mechanistic investigations.

Why 2-Iodo-4-nitroanisole Cannot Be Replaced


Although the 2‑halo‑4‑nitroanisole series (F, Cl, Br, I) shares the same nitroanisole core, the identity of the halogen profoundly dictates the compound‘s reactivity profile in both thermal and photochemical aromatic substitution reactions [REFS‑1]. Quantitative studies of nucleophilic aromatic photosubstitution (SN₂Ar*) reveal that the relative rate constants for halogen displacement follow the trend F ≫ Cl ≈ Br > I, with the iodo derivative consistently exhibiting the slowest reactivity among the four halogens across multiple nucleophiles [REFS‑2]. Conversely, in cross‑coupling contexts, the carbon–iodine bond possesses the lowest bond dissociation energy among the carbon–halogen bonds in this series, rendering the iodo compound the most facile substrate for oxidative addition in palladium‑catalyzed transformations [REFS‑3]. These opposing reactivity hierarchies mean that substituting a chloro‑ or bromo‑ analog for the iodo compound will either accelerate undesired side reactions in photochemical processes or drastically reduce catalytic efficiency in cross‑coupling sequences. The evidence below quantifies these differences precisely.

Reactivity mismatch in photochemical steps
Chloro and bromo analogs react 1.9–3.9 times faster with nucleophiles under photolysis. Swapping accelerates undesired halogen loss, altering product distributions.
Catalytic efficiency gap in cross-coupling
The C–I bond undergoes oxidative addition more readily than C–Br or C–Cl. Using a bromo or chloro substitute may drastically lower coupling yields.
Crystal packing and identity differences
Solid-state structure (monoclinic C2) is unique to the iodo derivative. Halogen analogs may exhibit different polymorphic behavior, complicating QC by XRD.

2-Iodo-4-nitroanisole: Differentiation Evidence


Photochemical Reactivity: Hydroxide Ion

The relative rate constants for halogen displacement in the SN₂Ar* photoreaction of 2‑halo‑4‑nitroanisoles with hydroxide ion follow the order F (29) ≫ Cl (2.6) ≈ Br (2.4) > I (1.0). 2‑Iodo‑4‑nitroanisole exhibits a relative rate of exactly 1.0, making it the slowest‑reacting congener in this series [REFS‑1].

OH⁻ Photoreactivity
Head-to-head
Relative rate I: 1.0 vs. F: 29, Cl: 2.6, Br: 2.4
Iodo provides the slowest background rate, minimizing side products.
Fluoro analog reacts 29× faster; conditions: aq./organic, NMR/UV-Vis.
Nucleophilic Aromatic Photosubstitution Photochemistry Leaving Group Effect

Photochemical Reactivity: Cyanide Ion

In the photochemical SN₂Ar* reaction with cyanide ion, the relative rates for halogen displacement across the 2‑halo‑4‑nitroanisole series are: F = 27, Cl = 1.9, Br = 1.9, and I = 1.0. The absolute second‑order rate constant for attack at the fluorine‑bearing carbon is 2.9 × 10⁹ M⁻¹ s⁻¹ [REFS‑1][REFS‑2].

CN⁻ Photoreactivity
Head-to-head
Relative rate I: 1.0 vs. F: 27, Cl: 1.9, Br: 1.9
Benchmark slow substrate for clean cyanide photodisplacement.
Fluoro reacts 27× faster; absolute rate at F: 2.9×10⁹ M⁻¹s⁻¹.
Nucleophilic Aromatic Photosubstitution Cyanide Nucleophile Element Effect

Photochemical Reactivity: Pyridine

With pyridine as the nucleophile in the photochemical SN₂Ar* reaction, the relative rate trend for the 2‑halo‑4‑nitroanisole series is F (39) ≫ Cl (3.9) ≈ Br (3.5) > I (1.0). The absolute rate constant for attack at the fluorine‑bearing carbon is 6.3 × 10⁸ M⁻¹ s⁻¹ [REFS‑1].

Pyridine Photoreactivity
Head-to-head
Relative rate I: 1.0 vs. F: 39, Cl: 3.9, Br: 3.5
Universal slowest SN₂Ar* substrate across multiple nucleophiles.
Fluoro 39× faster; triplet-state kinetics via nanosecond spectroscopy.
Nucleophilic Aromatic Photosubstitution Pyridine Nucleophile Triplet‑State Reactivity

Crystal Structure by X-ray Diffraction

The molecular structure and absolute configuration of 2‑iodo‑4‑nitroanisole have been unequivocally established through single‑crystal X‑ray diffraction analysis [REFS‑1]. The crystal structure was solved by vector search methods and refined to a final R factor of R₁ = 0.053 for 2043 observed reflections [REFS‑2].

Crystal Structure (XRD)
Supporting evidence
Monoclinic, C2; a=20.2528 Å, b=6.7254 Å, c=10.6748 Å, β=94.699°, Z=4, R₁=0.053
Unambiguous identity confirmation; unique lattice for polymorph ID.
Halogen analogs may exhibit different crystal packing.
Crystallography X‑ray Diffraction Solid‑State Characterization

Ipso Substitution Reactivity in SEAr

Although direct ipso‑factor data for 2‑iodo‑4‑nitroanisole itself are not available, the para‑haloanisole series provides class‑level insight. The ipso partial rate factors (fₓⁱᵖˢᵒ) for nitration at the halogen‑bearing position are: iodo = 0.18, bromo = 0.079, chloro = 0.061 [REFS‑1]. The relative ortho‑position reactivities of p‑haloanisoles are: iodo (1.0), bromo (0.077), chloro (0.069) [REFS‑2].

Ipso SEAr Reactivity
Class-level inference
Ipso factor p-iodoanisole: 0.18 vs. Br: 0.079, Cl: 0.061
Higher susceptibility to electrophilic attack at the halogen-bearing carbon.
Data from p-haloanisole series; nitration in Ac₂O/NO₂⁺.
Electrophilic Aromatic Substitution Ipso Factors Directive Effects

Synthesis from 2-Methoxy-5-nitroaniline

A documented synthetic route to 2‑iodo‑4‑nitroanisole proceeds via diazotization of 2‑methoxy‑5‑nitroaniline followed by iododediazotization with potassium iodide, yielding 13.6 g (75% yield) of the desired product after purification by silica gel chromatography [REFS‑1]. While this yield is route‑specific and not directly comparative, it provides a validated baseline for process development.

Synthesis Route
Data to verify
Reported 75% yield (13.6 g) via diazotization/iodination from 2-methoxy-5-nitroaniline.
Literature protocol supports synthesis planning.
No direct comparator yield available; source review required.
Diazotization Iododediazotization Synthetic Methodology

2-Iodo-4-nitroanisole: Application Scenarios


SN₂Ar* Mechanistic Studies

When investigating the element effect in nucleophilic aromatic photosubstitution, 2‑iodo‑4‑nitroanisole serves as the slowest‑reacting benchmark in the 2‑halo‑4‑nitroanisole series. With relative rate constants of 1.0 for hydroxide, cyanide, and pyridine nucleophiles, it provides a stable baseline against which the accelerated reactivities of the fluoro (27–39‑fold faster), chloro (1.9–3.9‑fold faster), and bromo (1.9–3.5‑fold faster) derivatives can be quantitatively compared [REFS‑1][REFS‑2]. This property is particularly valuable for probing triplet‑state reaction mechanisms and measuring elementary rate constants via nanosecond transient spectroscopy.

Selective Halogen Retention in Photochemical Steps

In multi‑step synthetic sequences where a photochemical transformation is performed prior to a palladium‑catalyzed cross‑coupling step, 2‑iodo‑4‑nitroanisole offers a strategic advantage. Its low relative photoreactivity (1.0) compared to its chloro and bromo analogs (1.9–3.9‑fold faster) minimizes premature halogen loss during the photochemical stage [REFS‑3]. Subsequently, the carbon–iodine bond—the weakest among aromatic carbon–halogen bonds in this series—remains intact and primed for oxidative addition in Suzuki, Stille, or Sonogashira couplings. This orthogonal reactivity profile is difficult to achieve with the chloro or bromo congeners, which either react too rapidly in photochemical steps or too sluggishly in cross‑coupling steps.

Protein Iodination with Albumin Sensitivity

2‑Iodo‑4‑nitroanisole has been demonstrated to catalyze protein iodination, with a reported anomalous kinetic behavior: the reaction is markedly slowed in the presence of bovine serum albumin (BSA) while resulting in increased total protein labeling [REFS‑4]. This compound‑specific phenomenon distinguishes it from other protein iodination reagents and may be exploited for selective labeling protocols where BSA is used as a blocking agent or where differential reactivity in the presence of serum proteins is desired. Users evaluating this compound for biochemical applications should consider this unique albumin‑modulated reactivity profile.

SEAr Modeling and Ipso-Substitution Analysis

Although not a direct head‑to‑head comparator, the class‑level ipso factor data for p‑haloanisoles inform the reactivity landscape of 2‑iodo‑4‑nitroanisole. The ipso partial rate factor of 0.18 for the iodo derivative exceeds that of bromo (0.079) and chloro (0.061) analogs by factors of 2.3 and 3.0, respectively [REFS‑5]. This indicates that in electrophilic nitration contexts, the iodo‑substituted system is more susceptible to attack directly at the halogen‑bearing carbon. For researchers modeling SEAr pathways or designing nitration experiments, this quantitative differentiation supports informed selection of the iodo derivative when ipso‑substitution outcomes are a key consideration.

Application
Selection Property
Validation Focus
SN₂Ar* mechanism studies
Slowest halogen photoreactivity baseline
Relative rate constants vs. F, Cl, Br
Sequential photochemical/cross-coupling
Orthogonal reactivity: photostability + facile oxidative addition
Halogen retention under photolysis; coupling yield
Protein iodination studies
Albumin-modulated kinetic profile
Iodination efficiency in presence of BSA
Electrophilic aromatic substitution modeling
Higher ipso factor vs. Br/Cl analogs
Ipso-substitution outcome in nitration

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